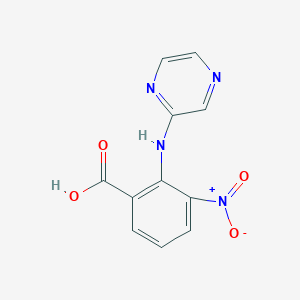

3-nitro-2-(pyrazin-2-ylamino)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-(pyrazin-2-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c16-11(17)7-2-1-3-8(15(18)19)10(7)14-9-6-12-4-5-13-9/h1-6H,(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIOLEFTRZJVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=NC=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378012 | |

| Record name | 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394655-21-1 | |

| Record name | 3-Nitro-2-(2-pyrazinylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394655-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry of 3 Nitro 2 Pyrazin 2 Ylamino Benzoic Acid

Prediction of Spectroscopic Parameters via Computational Methods for Advanced Interpretation

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which are crucial for the structural elucidation and characterization of novel compounds like 3-nitro-2-(pyrazin-2-ylamino)benzoic acid. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate parameters for nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

The prediction of ¹H and ¹³C NMR chemical shifts, for instance, relies on the calculation of the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental spectra, aiding in the assignment of signals to specific atoms within the molecule.

Similarly, the vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the identification of characteristic functional groups present in 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, such as the N-H, C=O, and N-O stretching vibrations of the amino, carboxylic acid, and nitro groups, respectively.

Furthermore, TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax) for the UV-Vis spectrum. This provides valuable information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations of the molecule.

Table 1: Predicted Spectroscopic Data for 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid This table is a representation of typical data that would be generated from computational studies. Actual values would be dependent on the specific level of theory and basis set used in the calculations.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.5 | Pyrazine-H |

| ~8.2 | Pyrazine-H | ||

| ~8.0 | Pyrazine-H | ||

| ~7.9 | Aromatic-H (benzoic acid) | ||

| ~7.5 | Aromatic-H (benzoic acid) | ||

| ~7.2 | Aromatic-H (benzoic acid) | ||

| ~9.5 | NH | ||

| ~12.0 | COOH | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~168 | C=O (acid) |

| ~155 | C (pyrazine) | ||

| ~148 | C-NO₂ | ||

| ~145 | C (pyrazine) | ||

| ~140 | C (pyrazine) | ||

| ~135 | C-NH | ||

| ~130 | C (benzoic acid) | ||

| ~125 | C (benzoic acid) | ||

| ~120 | C (benzoic acid) | ||

| IR | Frequency (cm⁻¹) | ~3300 | N-H stretch |

| ~3000 | O-H stretch (acid) | ||

| ~1700 | C=O stretch (acid) | ||

| ~1530, ~1350 | N-O stretch (nitro) | ||

| UV-Vis | λmax (nm) | ~280, ~350 | π→π* and n→π* transitions |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in unraveling the intricate details of chemical reactions. For the synthesis of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, these models can map out the entire reaction pathway, providing a step-by-step understanding of how reactants are converted into products.

A key aspect of understanding a reaction mechanism is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. Computational methods, such as searching for a first-order saddle point on the potential energy surface, are used to locate the geometry of these transition states.

Once the TS is located, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). This barrier is a critical parameter as it determines the rate of the reaction. A higher energy barrier implies a slower reaction. For the synthesis of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, which is typically formed through a nucleophilic aromatic substitution reaction, computational models can calculate the energy barriers for different possible pathways, thus predicting the most favorable route.

For the synthesis of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, the reaction likely proceeds through a Meisenheimer complex intermediate. The formation of this intermediate and the subsequent departure of the leaving group are key steps whose energy barriers can be calculated. The step with the higher activation energy will be the rate-determining one.

Furthermore, using the calculated activation energies and principles from transition state theory, it is possible to compute the theoretical rate constants for each elementary step of the reaction. This allows for a quantitative prediction of the reaction kinetics, which can be compared with experimental kinetic data to validate the proposed mechanism.

Table 2: Calculated Energy Barriers for a Hypothetical Synthetic Pathway of 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid This table illustrates the kind of data that would be generated to determine the rate-determining step. The values are hypothetical.

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Step 1 | Formation of the Meisenheimer complex (Nucleophilic attack) | 15.2 |

| Step 2 | Departure of the leaving group | 10.5 |

Based on the hypothetical data in Table 2, the formation of the Meisenheimer complex would be the rate-determining step due to its higher activation energy.

Mechanistic Studies and Structure Activity Relationship Sar Derivations for 3 Nitro 2 Pyrazin 2 Ylamino Benzoic Acid

Investigation of Biochemical Interaction Mechanisms

While direct clinical data for 3-nitro-2-(pyrazin-2-ylamino)benzoic acid is not the focus of this review, preclinical investigations have begun to shed light on its potential biochemical mechanisms of action.

Molecular Target Identification and Validation

Although the specific molecular target for 3-nitro-2-(pyrazin-2-ylamino)benzoic acid has not been definitively identified in the public domain, research on structurally related compounds provides valuable clues. Notably, a similar compound, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), has been identified as an agonist for the G protein-coupled receptor 35 (GPR35). nih.govresearchgate.net GPR35 is expressed in various tissues, including the gastrointestinal tract and immune cells, and is implicated in inflammatory processes. jetir.org The structural similarity between NPPB and 3-nitro-2-(pyrazin-2-ylamino)benzoic acid suggests that GPR35 could be a potential molecular target for this class of compounds.

Further supporting this hypothesis, studies on GPR35 have identified key amino acid residues involved in agonist binding. An arginine residue in transmembrane domain III has been proposed to form an ionic interaction with the carboxylate moiety of acidic ligands. researchgate.net This interaction is a common feature for several GPCRs that bind acidic ligands. researchgate.net The presence of the benzoic acid moiety in 3-nitro-2-(pyrazin-2-ylamino)benzoic acid makes it a plausible candidate for interacting with this arginine residue in the GPR35 binding pocket.

Beyond GPR35, the 2-aminopyrazine (B29847) scaffold is a common feature in a variety of kinase inhibitors. researchgate.netnih.gov Many pyrazine-based inhibitors are ATP-competitive, binding to the ATP pocket of kinases through hydrogen bonds and hydrophobic interactions. researchgate.net Therefore, it is also conceivable that 3-nitro-2-(pyrazin-2-ylamino)benzoic acid or its derivatives could exhibit inhibitory activity against specific kinases.

Analysis of Binding Modes and Interaction Specificity

In the absence of co-crystallography data for 3-nitro-2-(pyrazin-2-ylamino)benzoic acid with a specific target, molecular docking studies on related systems offer insights into potential binding modes.

For GPR35, docking studies with agonists have revealed the importance of interactions with transmembrane domain III. nih.gov The carboxylate group of the benzoic acid is predicted to form a key ionic bond with a conserved arginine residue. researchgate.net The aromatic rings, in this case, the pyrazine (B50134) and the nitrophenyl ring, would likely engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine within the binding pocket. qub.ac.ukresearchgate.net The nitro group, being a strong electron-withdrawing and polar substituent, could form specific hydrogen bonds or dipole-dipole interactions with polar residues in the vicinity, thereby influencing binding affinity and specificity. semanticscholar.orgnih.govmdpi.com The amino linker provides flexibility, allowing the molecule to adopt a favorable conformation for optimal interaction with the receptor.

In the context of kinase inhibition, molecular docking of pyrazine derivatives often shows the pyrazine nitrogen atoms acting as hydrogen bond acceptors with hinge region residues of the kinase. researchgate.netnih.gov The rest of the molecule then occupies the hydrophobic pocket, with substituents on the pyrazine and benzoic acid rings playing a crucial role in determining selectivity and potency.

Structure-Activity/Reactivity Relationship (SAR/SRR) Studies on Derivatives of 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid

Systematic modification of the 3-nitro-2-(pyrazin-2-ylamino)benzoic acid scaffold is crucial for understanding its SAR and for optimizing its biological activity.

Systematic Synthetic Modifications and Analog Design Strategies

The synthesis of derivatives of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid can be approached through various established synthetic routes. The core structure can be assembled by coupling a substituted 2-aminopyrazine with a substituted 2-halobenzoic acid or by the amination of a substituted 2-chloropyrazine (B57796) with a substituted anthranilic acid.

Table 1: Potential Synthetic Strategies for Derivatives

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Derivatives |

| Substituted 2-aminopyrazines | Substituted 2-halobenzoic acids | Nucleophilic Aromatic Substitution | Variations in pyrazine and benzoic acid ring substituents |

| Substituted 2-chloropyrazines | Substituted anthranilic acids | Buchwald-Hartwig amination | Variations in pyrazine and benzoic acid ring substituents |

| 3-nitro-2-aminobenzoic acid | 2-halopyrazine | Palladium-catalyzed cross-coupling | Introduction of various pyrazine moieties |

Analog design strategies would involve:

Modification of the pyrazine ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen) at different positions of the pyrazine ring to probe the steric and electronic requirements of the binding pocket. nih.gov

Modification of the benzoic acid ring: Varying the position and nature of the nitro group and introducing other substituents to modulate electronic properties and binding interactions.

Modification of the linker: Altering the amino linker to a different functional group (e.g., amide, ether) to assess its importance for activity and to alter the conformational flexibility.

Bioisosteric replacement of the nitro group: Replacing the nitro group with other electron-withdrawing groups like a cyano or a trifluoromethyl group to potentially improve metabolic stability and reduce potential toxicity associated with nitroaromatics.

Influence of Substituent Effects on Chemical Reactivity and Biological Interactions

The electronic properties of the substituents on both the pyrazine and benzoic acid rings are expected to have a significant impact on the biological activity.

The nitro group is a strong electron-withdrawing group that influences the acidity of the carboxylic acid and the charge distribution of the entire molecule. semanticscholar.org This can affect the strength of the ionic interaction with a receptor and modulate the pKa of the compound, which in turn affects its absorption and distribution. The electron-withdrawing nature of the nitro group can also enhance hydrogen bonding capabilities with donor groups in the target protein. nih.govmdpi.com

Substituents on the pyrazine ring can modulate its basicity and its ability to act as a hydrogen bond acceptor. Electron-donating groups would increase the basicity of the pyrazine nitrogens, potentially strengthening hydrogen bonds with receptor hinge regions in kinases. Conversely, electron-withdrawing groups would decrease basicity.

Substituents on the benzoic acid ring , in addition to the nitro group, can fine-tune the electronic properties and lipophilicity of the molecule. For instance, adding lipophilic groups could enhance binding to hydrophobic pockets within a target protein.

Table 2: Predicted Influence of Substituents on Activity

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| Benzoic Acid Ring | Electron-withdrawing (e.g., -CN, -CF3) | Potentially maintained or altered selectivity | Modulates acidity and electronic interactions |

| Benzoic Acid Ring | Electron-donating (e.g., -CH3, -OCH3) | Likely decreased activity | Reduces acidity of the carboxylic acid |

| Pyrazine Ring | Electron-donating (e.g., -NH2, -CH3) | Potentially increased activity (kinases) | Increases basicity for hydrogen bonding |

| Pyrazine Ring | Electron-withdrawing (e.g., -Cl, -CF3) | Potentially decreased activity (kinases) | Decreases basicity |

Positional Isomerism and Conformation-Activity Correlations

The relative positions of the substituents on the benzoic acid ring are critical for activity. The position of the nitro group (ortho, meta, or para to the carboxylic acid) will significantly alter the molecule's shape and electronic profile. In the case of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, the ortho-amino and meta-nitro arrangement creates a specific conformational preference due to potential intramolecular hydrogen bonding between the amino group and the nitro or carboxylic acid groups. This conformation will dictate how the molecule presents its functional groups to a binding site.

Moving the pyrazinylamino group to a different position on the benzoic acid ring would drastically change the molecule's geometry and likely abolish or significantly alter its biological activity. For example, in 4-(pyrazin-2-ylamino)benzoic acid, the linear arrangement would present a very different pharmacophore to a receptor.

The rotational freedom around the C-N bond connecting the pyrazine and the phenyl ring allows for different conformations. The preferred conformation will be influenced by steric hindrance from substituents and potential intramolecular interactions. A specific "active" conformation is likely required for optimal binding to the target. Conformational analysis of 2-aminopyrazine derivatives has shown that the orientation of the pyrazine ring relative to the rest of the molecule can be restricted, influencing its interaction with biological targets. nih.gov

Mechanistic and Bioactivity Insights into 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid Remain Elusive

Despite extensive investigation of scientific literature and chemical databases, no specific information is publicly available regarding the mechanistic studies, structure-activity relationships (SAR), or potential bioactivity pathways of the chemical compound 3-nitro-2-(pyrazin-2-ylamino)benzoic acid.

This scarcity of data prevents a detailed analysis as per the requested outline. The scientific community has not, to date, published research detailing the specific interactions of this compound at a cellular or molecular level.

While research exists for structurally related compounds, such as other nitrobenzoic acids and pyrazine derivatives, extrapolating this information to 3-nitro-2-(pyrazin-2-ylamino)benzoic acid would be scientifically unfounded and speculative. For instance, studies on compounds like 5-nitro-2-(3-phenylpropylamino)benzoic acid have shown it can induce apoptosis in human lens epithelial cells through pathways involving reactive oxygen species and endoplasmic reticulum stress. nih.gov Similarly, various pyrazine derivatives have been explored for a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov However, the specific arrangement of the nitro group, the pyrazinylamino linkage, and the benzoic acid moiety in the target compound creates a unique chemical entity whose biological effects cannot be predicted from its components alone.

Advanced Analytical Techniques for Characterization and Purity Assessment of 3 Nitro 2 Pyrazin 2 Ylamino Benzoic Acid

High-Resolution Spectroscopic Methodologies for Comprehensive Structural Elucidation

High-resolution spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid. These techniques probe the magnetic and electronic environments of atoms and the vibrational characteristics of chemical bonds, collectively providing a detailed structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) Techniques for Connectivity and Spatial Relationships

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR: Proton NMR provides information on the number and type of hydrogen atoms in a molecule. For 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, experimental data has been reported. The spectrum, typically run in a solvent like DMSO-d₆, shows distinct signals for each aromatic proton. A broad singlet corresponding to the carboxylic acid proton is expected at a downfield chemical shift (>13 ppm), while the amine (N-H) proton also appears as a singlet. The protons on the pyrazine (B50134) and benzoic acid rings appear in the aromatic region (approximately 7.0-9.0 ppm), with their specific shifts and coupling patterns confirming their substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. While specific experimental data for 3-nitro-2-(pyrazin-2-ylamino)benzoic acid is not widely published, predictions based on its structure can be made. The molecule is expected to show 11 distinct carbon signals. The carboxyl carbon would appear furthest downfield (around 167 ppm). Carbons attached to the nitro group and those in the aromatic rings would have characteristic shifts influenced by the electronic effects of their substituents.

¹⁵N NMR: Nitrogen-15 NMR is a more specialized technique that can provide direct information about the four nitrogen atoms in the molecule (two in the pyrazine ring, one in the amine linker, and one in the nitro group). Each nitrogen would give a distinct signal, with the nitro group nitrogen appearing at a significantly different chemical shift compared to the heterocyclic and amine nitrogens, offering unambiguous confirmation of these functionalities.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming which protons are adjacent on the aromatic rings. For instance, it would show a correlation between the H-4, H-5, and H-6 protons of the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms they are directly attached to, allowing for definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be instrumental in confirming the molecule's preferred conformation in solution, for instance, by showing spatial proximity between the N-H proton and a proton on the pyrazine ring.

Table 1: Experimental and Predicted NMR Data for 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid This table combines available experimental data with predicted values for techniques where specific literature data is unavailable.

| Technique | Atom/Group | Signal Type | Observed/Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | Broad Singlet | ~13.61 | Experimental |

| Amine (-NH-) | Singlet | ~11.21 | Experimental | |

| Pyrazine H | Doublet | ~8.70 | Experimental | |

| Benzoic Acid H-6 | Doublet | ~8.45 | Experimental | |

| Pyrazine H | Doublet | ~8.38 | Experimental | |

| Pyrazine H | Doublet | ~8.24 | Experimental | |

| Benzoic Acid H-4 | Doublet | ~8.17 | Experimental | |

| Benzoic Acid H-5 | Triplet | ~7.53 | Experimental | |

| ¹³C NMR | Carboxylic Acid (-C=O) | Singlet | ~167 | Predicted |

| Aromatic/Heterocyclic Carbons | Multiple Singlets | 110-155 | Predicted | |

| ¹⁵N NMR | Nitro (-NO₂) | Singlet | -10 to 10 | Predicted |

| Pyrazine, Amine Nitrogens | Multiple Singlets | -300 to -50 | Predicted |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" based on its functional groups. For 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, the IR spectrum would be expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be a sharp, intense peak around 1700 cm⁻¹. The N-H stretch of the secondary amine would be visible as a sharp band near 3300-3400 cm⁻¹. Asymmetric and symmetric stretches for the nitro group (NO₂) would produce strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the symmetric stretch of the nitro group, which often give strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its exact elemental composition. For 3-nitro-2-(pyrazin-2-ylamino)benzoic acid (C₁₁H₈N₄O₄), the calculated exact mass is 272.0549. HRMS would confirm this value to within a few parts per million, ruling out other possible formulas. While low-resolution data has confirmed a mass consistent with the structure (m/z = 273.1 [M+H]⁺), HRMS provides a much higher degree of confidence. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure, with expected initial losses of H₂O, CO₂, and NO₂ from the parent ion.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing molecules with conjugated systems. The extensive conjugated system of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, which spans both aromatic rings, is expected to result in strong absorption in the UV region. The spectrum would likely display multiple bands corresponding to π→π* and n→π* electronic transitions characteristic of the conjugated aromatic and heterocyclic systems. The exact position of the maximum absorbance (λmax) would be sensitive to the solvent polarity.

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure in solution or gas phase, X-ray crystallography provides an unparalleled, precise picture of the molecule's arrangement in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

To date, the single-crystal X-ray structure of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid does not appear to be available in public databases. However, were a suitable single crystal to be grown, this technique would provide definitive proof of the molecular structure.

Single crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and torsion angles. It would unambiguously confirm the connectivity and the relative orientation of the pyrazine and nitro-substituted benzoic acid rings. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups or involving the amine linker and pyrazine nitrogens) and π-π stacking interactions between the aromatic rings. This information is critical for understanding the material's physical properties.

Table 2: Summary of Analytical Techniques and Expected Findings

| Analytical Technique | Information Provided | Expected Key Findings for 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid |

|---|---|---|

| ¹H, ¹³C, ¹⁵N NMR | Atomic environment and connectivity | Confirms proton/carbon/nitrogen count and chemical environment. |

| 2D NMR (COSY, HMBC) | Atom-to-atom connectivity | Establishes the bonding framework and links the pyrazine and benzoic acid moieties. |

| IR & Raman Spectroscopy | Presence of functional groups | Characteristic bands for -COOH, -NO₂, -NH-, and aromatic rings. |

| High-Resolution MS | Elemental composition and fragmentation | Precise mass confirming the C₁₁H₈N₄O₄ formula; fragmentation pattern supports the structure. |

| UV-Vis Spectroscopy | Electronic structure and conjugation | Absorption maxima (λmax) indicating π→π* and n→π* transitions in the conjugated system. |

| Single Crystal X-ray | Absolute 3D structure and packing | Precise bond lengths/angles; reveals intermolecular hydrogen bonding and packing motifs. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to analyze the crystalline nature of a solid material. Each crystalline solid has a unique X-ray diffraction pattern, which acts as a "fingerprint," allowing for its identification. In the context of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, PXRD is crucial for identifying its specific crystalline form and investigating the potential for polymorphism.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Therefore, controlling the polymorphic form of a pharmaceutical intermediate is a critical aspect of drug development.

While specific, publicly available PXRD data for 3-nitro-2-(pyrazin-2-ylamino)benzoic acid is limited, the general approach to its analysis would involve exposing a powdered sample to a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystal lattice planes, and the intensity of the diffracted X-rays is measured at different angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would be used to identify the crystalline phase. Any variation in the peak positions and intensities between different batches would suggest the presence of a different polymorph or a mixture of forms.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are powerful tools for separating the components of a mixture, allowing for the identification and quantification of impurities. For 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for ensuring its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds like 3-nitro-2-(pyrazin-2-ylamino)benzoic acid. A typical HPLC method would involve the development and validation of a specific analytical procedure to separate the target compound from any related substances, such as starting materials, byproducts, or degradation products.

Method development would focus on optimizing various parameters to achieve good resolution and peak shape. A hypothetical, yet representative, HPLC method for this compound is outlined in the table below.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength determined by the UV absorbance maximum of the compound (e.g., 254 nm or 320 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Once developed, the method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation would assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts

While HPLC is suitable for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present in a sample of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid. These could include residual solvents from the manufacturing process or volatile byproducts.

In a GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint that can be used to identify the impurity, often by comparison to a spectral library.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. This data is then used to calculate the empirical formula of the molecule. For 3-nitro-2-(pyrazin-2-ylamino)benzoic acid (C₁₁H₈N₄O₄), elemental analysis provides a crucial confirmation of its elemental composition and is a key indicator of its purity.

The theoretical elemental composition can be calculated from the molecular formula. A comparison between the experimentally determined values and the theoretical values should show close agreement for a pure sample.

Table 2: Theoretical Elemental Composition of 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid (C₁₁H₈N₄O₄)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 132.11 | 50.77 |

| Hydrogen | H | 1.01 | 8.08 | 3.10 |

| Nitrogen | N | 14.01 | 56.04 | 21.53 |

| Oxygen | O | 16.00 | 64.00 | 24.60 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues (if synthesized)

The structure of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid itself is achiral. However, if chiral analogues of this compound were to be synthesized, for example, by introducing a stereocenter into the molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be indispensable for their characterization.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, including its absolute configuration and conformational properties in solution. For a synthesized chiral analogue, a non-zero CD spectrum would confirm its chirality, and the specific features of the spectrum could be used to distinguish between enantiomers or diastereomers.

Future Directions and Potential Applications of 3 Nitro 2 Pyrazin 2 Ylamino Benzoic Acid in Chemical Research

Exploration of Novel and Efficient Synthetic Pathways for 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid and its Derivatives

The development of novel and efficient synthetic routes is paramount for enabling broader investigation into 3-nitro-2-(pyrazin-2-ylamino)benzoic acid and its analogues. Future research could focus on moving beyond classical condensation methods towards more sophisticated and high-yield strategies. Modern catalytic cross-coupling reactions, which have become central to the synthesis of complex aromatic compounds, offer significant potential. researchgate.net

For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination could be explored for coupling 2-aminopyrazine (B29847) with a suitable 2-halo-3-nitrobenzoic acid derivative. This approach is widely used for forming C-N bonds and is known for its functional group tolerance. nih.gov Another promising avenue is the application of Suzuki coupling to attach a pre-functionalized pyrazine (B50134) boronic acid to a nitro-aminobenzoic acid core, a strategy that has proven effective for synthesizing 2,6-disubstituted pyrazines. nih.govnih.gov Additionally, methods like aminodehalogenation of a chloropyrazine derivative with an aminonitrobenzoic acid could provide an alternative pathway. mdpi.com

Optimization of reaction conditions, such as solvent, temperature, catalyst, and ligand systems, will be crucial for maximizing yield and purity. The development of one-pot synthesis procedures would further enhance efficiency, making these compounds more accessible for extensive study. semanticscholar.org

Table 1: Potential Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of 2-aminopyrazine with a 2-halo-3-nitrobenzoic acid derivative. | High functional group tolerance; well-established methodology. | Catalyst cost; potential for side reactions; optimization of ligands required. |

| Suzuki Coupling | Palladium-catalyzed reaction between a pyrazine boronic acid and an appropriate aminobenzoic acid derivative. | Mild reaction conditions; high yields; commercially available starting materials. | Synthesis of specific boronic acid precursors may be required. |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a highly activated halo-nitrobenzoic acid with 2-aminopyrazine. | Can be cost-effective; does not require a metal catalyst. | Requires strong activation of the aromatic ring; may have limited substrate scope. |

| Aminodehalogenation | Displacement of a halogen on a pyrazine ring with an amino group from a nitrobenzoic acid derivative. mdpi.com | Direct and potentially simple procedure. | May require harsh conditions; potential for low regioselectivity. |

Advanced Computational Modeling for Predictive Design of Next-Generation Analogues

Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules with desired properties. Future research on 3-nitro-2-(pyrazin-2-ylamino)benzoic acid should leverage advanced computational modeling to predict the physicochemical properties, reactivity, and potential biological activities of its derivatives.

Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic structure, molecular geometry, and reaction mechanisms of synthetic pathways. mdpi.com For instance, DFT calculations could predict the regioselectivity of further substitutions on the aromatic rings. mdpi.com Molecular docking simulations can be used to screen libraries of virtual analogues against known biological targets, such as protein kinases, which are often targeted by pyrazine-containing molecules. nih.govmdpi.comnih.gov This approach helps prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed once a sufficient number of analogues have been synthesized and tested. These models correlate structural features with observed activity, providing valuable insights for designing next-generation compounds with enhanced potency or improved properties. benthamdirect.com

Table 2: Computational Methods and Their Applications

| Computational Method | Application for 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid Analogues |

|---|---|

| Density Functional Theory (DFT) | Elucidate electronic properties, predict reactivity, model reaction mechanisms, and analyze spectroscopic data. mdpi.com |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes, receptors); guide the design of target-specific inhibitors. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models correlating molecular structure with biological activity to guide the design of more potent compounds. benthamdirect.com |

| Molecular Dynamics (MD) Simulations | Study the conformational flexibility of the molecule and its dynamic interactions with biological targets or in different solvent environments. |

Development of Catalytic or Material Science Applications based on the Compound's Unique Structure

The unique combination of a nitro group, a carboxylic acid, and a bidentate-capable pyrazine ring suggests that 3-nitro-2-(pyrazin-2-ylamino)benzoic acid and its derivatives could serve as versatile building blocks in materials science. Nitrobenzoic acids are known precursors in the synthesis of dyes, pigments, and functional polymers. atamanchemicals.comchemiis.com

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This opens up the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, separation, or heterogeneous catalysis. The presence of the nitro group can further modulate the electronic properties and pore environment of these materials.

Moreover, the extended π-system of the molecule, which can be further functionalized, suggests potential for applications in organic electronics. The introduction of a nitro group, a strong electron-withdrawing group, can significantly influence the charge transfer properties of a molecule, a feature that has been explored in derivatives of benzanthrone for nonlinear optical (NLO) applications. mdpi.com Future work could explore the synthesis of derivatives with tailored electronic properties for use in sensors, organic light-emitting diodes (OLEDs), or photovoltaic devices.

Integration into Multidisciplinary Research Platforms for Broader Chemical Inquiry

To fully realize the potential of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid, its study should be integrated into multidisciplinary research platforms. This involves creating libraries of its derivatives for high-throughput screening against a wide array of biological targets. Such screening campaigns can uncover unexpected biological activities and provide starting points for new drug discovery programs. nih.gov

Collaboration between synthetic chemists, computational biologists, and pharmacologists is essential. Synthetic chemists can generate structural diversity, computational experts can model interactions and predict properties, and biologists can perform assays to evaluate the compounds' effects in cellular and biochemical systems. This integrated approach facilitates a rapid and efficient cycle of design, synthesis, and testing. The core structure can be considered a versatile scaffold, amenable to systematic modification to probe structure-activity relationships (SAR) for various biological endpoints.

Future Directions in Mechanistic Biochemical Studies and Target-Specific Investigations

The pyrazine moiety is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors. nih.gov Derivatives of pyrazine have been investigated for their inhibitory activity against various kinases, such as CSNK2A, PIM3, EGFR, and JAK, which are implicated in cancer and inflammatory diseases. nih.govnih.govnih.gov The aminobenzoic acid framework is also a common feature in pharmaceuticals. mdpi.com

Future biochemical studies should aim to identify specific protein targets of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid and its derivatives. This can be achieved through techniques like chemical proteomics, thermal shift assays, and enzymatic inhibition screening. For instance, based on its structural similarity to known kinase inhibitors, this compound class could be evaluated against a panel of human kinases to identify potential targets. nih.gov

Once a target is identified, further mechanistic studies would be needed to understand how the compound exerts its effect at a molecular level. This includes determining its mode of binding, its effect on enzyme kinetics, and its downstream consequences in cellular signaling pathways. The nitro group is a particularly interesting feature, as it can be bioreduced in hypoxic environments, suggesting a potential for developing hypoxia-activated prodrugs. researchgate.net It also significantly impacts the electronic character of the molecule, which can be crucial for target binding.

Strategic Design for Selective Modification to Enhance Specific Reactivity or Interactions

The structure of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid offers multiple sites for strategic modification to fine-tune its chemical and biological properties. A systematic exploration of these modifications is a key future direction.

The Benzoic Acid Moiety: The carboxylic acid group can be esterified or converted into an amide to alter solubility, cell permeability, and hydrogen bonding interactions with a target protein. The position and number of nitro groups can be varied to modulate the electronic properties of the ring and the pKa of the carboxyl group. atamanchemicals.com

The Pyrazine Ring: Substituents can be introduced onto the pyrazine ring to enhance potency or selectivity. Studies on other pyrazine-based inhibitors have shown that even small modifications to the pyrazine ring can lead to significant changes in target selectivity, for example, between different kinase families. nih.govnih.gov

The Amine Linker: The secondary amine linker provides structural flexibility. N-alkylation could be explored to alter the conformational preferences of the molecule, which may influence its binding to a specific target.

This systematic approach to modification, guided by computational modeling and SAR data, will be crucial for optimizing the compound for specific applications, whether in medicinal chemistry, materials science, or as a chemical probe for basic research.

Table 3: Strategic Modifications and Potential Effects

| Molecular Position | Type of Modification | Potential Impact |

|---|---|---|

| Benzoic Acid Ring | Varying position/number of nitro groups | Modulate electronic properties, acidity, and metabolic stability. |

| Carboxylic Acid Group | Conversion to esters, amides, or other bioisosteres | Alter solubility, cell permeability, and target interactions. |

| Pyrazine Ring | Introduction of alkyl, aryl, or halogen substituents | Enhance binding affinity, improve selectivity for biological targets, and modify physicochemical properties. |

| Amine Linker | N-alkylation or replacement with other linkers | Change conformational freedom and orientation of the two ring systems. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-nitro-2-(pyrazin-2-ylamino)benzoic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation of pyrazine-2-amine with nitro-substituted benzoic acid derivatives. Reduction of the nitro group using hydrogen gas with a palladium catalyst or iron powder in acidic conditions is a critical step (e.g., for analogous compounds like 3-amino-2-(trifluoroethoxy)benzoic acid) . For pyrazine-fused derivatives, reactions with 2,3-diaminopyridine under acidic conditions (e.g., ethanol/H₂SO₄) are employed, followed by purification via recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 3-nitro-2-(pyrazin-2-ylamino)benzoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups (e.g., nitro, carboxylic acid). Mass Spectrometry (MS) validates molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction (using SHELX software) provides precise structural data .

Q. How can researchers ensure purity during synthesis and storage?

- Methodological Answer : Purification via column chromatography or recrystallization (using solvents like ethanol or DMSO) is standard. Purity (>95%) is verified by HPLC or TLC. Long-term storage requires anhydrous conditions at -20°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazine-fused derivative synthesis?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Pd/C for reductions) or Lewis acids (e.g., ZnCl₂) for condensation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during cyclization .

- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation .

Q. What strategies resolve contradictions between computational predictions and experimental structural data?

- Methodological Answer :

- Cross-validation : Compare density functional theory (DFT)-predicted bond lengths/angles with X-ray crystallography results (using SHELXL for refinement) .

- Dynamic NMR : Resolves conformational ambiguities in solution-phase structures.

- Multi-technique alignment : Overlay IR vibrational bands with computed spectra (e.g., Gaussian software) to confirm functional group assignments .

Q. How does the Mamedov rearrangement enable structural diversification of this compound?

- Methodological Answer : The Mamedov rearrangement facilitates ring expansion/contraction in heterocyclic systems. For example, treating 3-(2-nitrobenzyl)quinoxalin-2-ones with Na₂S₂O₄ under acidic conditions generates indole-fused benzimidazoles. This method allows access to bioactive scaffolds like 4,11-dihydro[1,2,5]oxadiazolo-pyrazinoquinoline derivatives .

Q. What are the challenges in analyzing nitro-group reactivity under reducing conditions?

- Methodological Answer :

- Selectivity issues : Competing reduction of pyrazine rings vs. nitro groups. Use of mild reducing agents (e.g., SnCl₂/HCl) or controlled hydrogenation pressures (1–3 atm) improves selectivity .

- Byproduct identification : LC-MS or GC-MS detects intermediates like hydroxylamines or imines, guiding reaction quenching protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.